molecular formula C17H17NO3 B165578 Methyl N-(Diphenylmethylene)-L-serinate CAS No. 133157-01-4

Methyl N-(Diphenylmethylene)-L-serinate

Cat. No. B165578
M. Wt: 283.32 g/mol
InChI Key: INDYBELMPCDQHK-HNNXBMFYSA-N
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Description

“Methyl N-(Diphenylmethylene)-L-serinate” is a chemical compound with the molecular formula C16H15NO2 . It is also known by several synonyms such as n-diphenylmethylene glycine methyl ester, methyl n-diphenylmethylene glycinate, and methyl 2-diphenylmethylene amino acetate . This compound is a solid substance, typically white to yellow in color .


Molecular Structure Analysis

The molecular weight of “Methyl N-(Diphenylmethylene)-L-serinate” is 253.301 g/mol . The InChI Key, which is a unique identifier for chemical substances, is PQTOLHHWLUCKSB-UHFFFAOYSA-N . The SMILES representation, which is a string representation of the compound’s structure, is COC(=O)CN=C(C1=CC=CC=C1)C2=CC=CC=C2 .


Physical And Chemical Properties Analysis

“Methyl N-(Diphenylmethylene)-L-serinate” has a melting point range of 42°C to 44°C . Its density is predicted to be 1.05±0.1 g/cm3 . It’s recommended to store this compound at 2° to 8°C in a sealed and dry condition .

Scientific Research Applications

Application in Glucuronidation

Methyl N-(Diphenylmethylene)-L-serinate has been used in the synthesis of N-diphenylmethylene-O-(methyl(2,3,4-tri-O-acetyl)-β-D-glucuronosyl)-threonine benzyl ester and N-diphenylmethylene-O-(methyl(2,3,4-tri-O-acetyl)-α/β-D-glucuronosyl)-serine benzyl ester. These compounds are synthesized through Hanessian's modification of the Koenigs-Knorr reaction, using highly nucleophilic benzophenone Schiff bases for the protection of the N-moiety of serine and threonine (Alargov, Denkova, & Golovinsky, 1997).

Role in Stereochemistry

Methyl N-(Diphenylmethylene)-L-serinate has been involved in the stereospecific synthesis of N-(diphenylmethylene)-α,β-didehydroamino acid methyl esters from β-hydroxyamino acids. This method allows the creation of these compounds with absolute geometric selectivity, highlighting the potential for precise stereochemical control in synthesis (Balsamini, Duranti, Mariani, Salvatori, & Spadoni, 1990).

Development of Functionalized Polymers

Research has shown the synthesis of methylated mono- and di(ethylene glycol)-functionalized polymers of L-serine and L-cysteine that adopt beta-sheet conformations. These polymers represent a new class of readily processable beta-sheet forming polypeptides, indicating the potential use of Methyl N-(Diphenylmethylene)-L-serinate in polymer science (Hwang & Deming, 2001).

Enantioselective Catalysis

Another application is in the use of related compounds as efficient chiral catalysts for the enantioselective addition of diethylzinc to aldehydes. This showcases the potential role of Methyl N-(Diphenylmethylene)-L-serinate in asymmetric synthesis and catalysis (Falorni, Collu, Conti, & Giacomelli, 1996).

properties

IUPAC Name

methyl (2S)-2-(benzhydrylideneamino)-3-hydroxypropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO3/c1-21-17(20)15(12-19)18-16(13-8-4-2-5-9-13)14-10-6-3-7-11-14/h2-11,15,19H,12H2,1H3/t15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INDYBELMPCDQHK-HNNXBMFYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CO)N=C(C1=CC=CC=C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H](CO)N=C(C1=CC=CC=C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60451433
Record name methyl (2S)-2-(benzhydrylideneamino)-3-hydroxypropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60451433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl N-(Diphenylmethylene)-L-serinate

CAS RN

133157-01-4
Record name methyl (2S)-2-(benzhydrylideneamino)-3-hydroxypropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60451433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
MA Peterson - 1992 - search.proquest.com
A new method for threo-selective synthesis of $\beta $-amino alcohols is described. This method employs N-diphenylmethylene-protected $\alpha $-amino esters as starting materials. …
Number of citations: 1 search.proquest.com
R Polt, L Szabo, J Treiberg, Y Li… - Journal of the American …, 1992 - ACS Publications
Linked glycopeptides have been efficiently synthesized using the highly nucleophilic-imino esters (O’Donnell’s Schiff bases) derived from L-serine (3a-c), L-threonine (4a, b), and a …
Number of citations: 156 pubs.acs.org
R Polt, MA Peterson, L DeYoung - The Journal of Organic …, 1992 - ACS Publications
The reaction of-imino esters (O’Donnell’s Schiff bases) with aluminum hydrides to produce acetal-like intermediates and subsequent reaction with carbon nucleophiles has been studied…
Number of citations: 138 pubs.acs.org

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